1-(Pirazin-2-il)piperidin-4-ol

Descripción general

Descripción

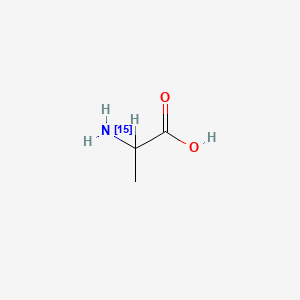

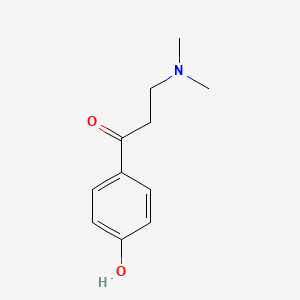

“1-(Pyrazin-2-yl)piperidin-4-ol” is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.21902 . It is used in the synthesis of various pharmaceuticals .

Synthesis Analysis

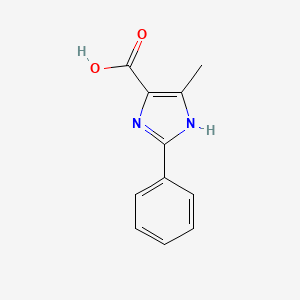

The synthesis of “1-(Pyrazin-2-yl)piperidin-4-ol” and its derivatives has been reported in several studies . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis

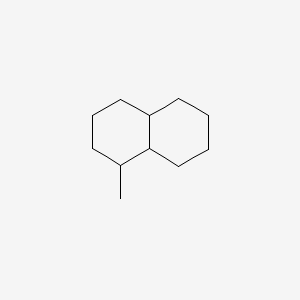

The molecular structure of “1-(Pyrazin-2-yl)piperidin-4-ol” consists of a piperidine ring attached to a pyrazine ring via a single bond . The compound has been characterized by IR, Raman, (1)H NMR and UV-Vis spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Pyrazin-2-yl)piperidin-4-ol” include its molecular formula (C9H13N3O), molecular weight (179.21902), and its structure . Additional properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved sources.Mecanismo De Acción

Target of Action

The primary target of the compound 1-(Pyrazin-2-yl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .

Mode of Action

1-(Pyrazin-2-yl)piperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound structure . The compound also contains two or more lipophilic groups, a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of 1-(Pyrazin-2-yl)piperidin-4-ol with the CCR5 receptor affects the HIV-1 entry pathway. By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 strains into cells .

Result of Action

The result of the action of 1-(Pyrazin-2-yl)piperidin-4-ol is the prevention of HIV-1 entry into cells. By blocking the CCR5 receptor, the compound inhibits the entry of macrophage-tropic (R5) HIV-1 strains . This results in a slower progression to AIDS and a better response to treatment in infected individuals .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 1-(Pyrazin-2-yl)piperidin-4-ol in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain. It also has a wide range of applications in the field of organic synthesis and medicinal chemistry. However, there are some limitations to the use of 1-(Pyrazin-2-yl)piperidin-4-ol in laboratory experiments. It is a highly reactive compound and must be handled with caution. It is also sensitive to light and air, and must be kept in a dry, dark place.

Direcciones Futuras

1-(Pyrazin-2-yl)piperidin-4-ol has a wide range of applications in the field of organic synthesis and medicinal chemistry. It can be used in the synthesis of various drugs, such as anti-cancer drugs, anti-inflammatory drugs, and anti-fungal drugs. It can also be used in the synthesis of various polymers, such as polyurethanes and polyamides. In the future, 1-(Pyrazin-2-yl)piperidin-4-ol could be used in the development of new and improved pharmaceuticals and drugs. Additionally, 1-(Pyrazin-2-yl)piperidin-4-ol could be used in the development of new and improved polymers for a variety of applications. Furthermore, 1-(Pyrazin-2-yl)piperidin-4-ol could be used in the development of new and improved catalysts for organic reactions. Finally, 1-(Pyrazin-2-yl)piperidin-4-ol could be used in the development of new and improved diagnostic tests for diseases.

Aplicaciones Científicas De Investigación

Diseño y Síntesis de Fármacos

Las piperidinas, incluido el 1-(Pirazin-2-il)piperidin-4-ol, se encuentran entre los fragmentos sintéticos más importantes para el diseño de fármacos . Juegan un papel significativo en la industria farmacéutica . Sus derivados están presentes en más de veinte clases de productos farmacéuticos, así como en alcaloides .

Tratamiento del VIH

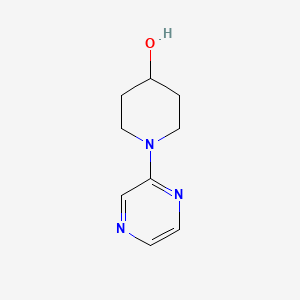

Se diseñó, sintetizó y evaluó una serie de nuevos derivados de piperidin-4-ol para el posible tratamiento del VIH . El interés principal era encontrar antagonistas de CCR5 con un nuevo esqueleto como posibles tratamientos para el VIH-1 .

Síntesis de Derivados de Piperidina

La literatura científica sobre reacciones intra e intermoleculares que conducen a la formación de diversos derivados de piperidina: piperidinas sustituidas, espiropiperidinas, piperidinas condensadas y piperidinonas .

Análisis Espectroscópico

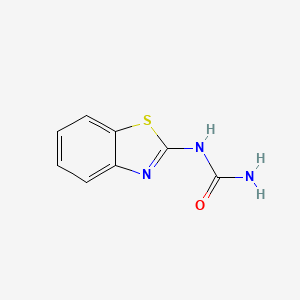

El compuesto orgánico 1-(pirazin-2-il)piperidin-2-ol ha sido sintetizado y caracterizado por espectroscopia IR, Raman, (1)H RMN y UV-Vis .

Análisis Estructural

La estructura molecular y los aspectos conformacionales del this compound se estudiaron utilizando el nivel B3LYP con conjunto de bases 6-31G (d,p) p .

Desarrollo de Métodos Rápidos y Rentables para la Síntesis

El desarrollo de métodos rápidos y rentables para la síntesis de piperidinas sustituidas es una tarea importante de la química orgánica moderna .

Propiedades

IUPAC Name |

1-pyrazin-2-ylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-8-1-5-12(6-2-8)9-7-10-3-4-11-9/h3-4,7-8,13H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQZNWLWBIBYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00636000 | |

| Record name | 1-(Pyrazin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00636000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

420844-68-4 | |

| Record name | 1-(Pyrazin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00636000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1604603.png)

![(3AS-cis)-1,3-Dibenzyltetrahydro-1H-thieno[3,4-D]imidazole-2,4-dione](/img/structure/B1604620.png)